molecular formula C8H6Cl2N2O3 B11028314 2,2-dichloro-N-(3-nitrophenyl)acetamide

2,2-dichloro-N-(3-nitrophenyl)acetamide

Cat. No.: B11028314
M. Wt: 249.05 g/mol
InChI Key: MJSNGWQBPBCMJV-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3 and a molecular weight of 249.05 g/mol It is characterized by the presence of two chlorine atoms and a nitrophenyl group attached to an acetamide moiety

Preparation Methods

The synthesis of 2,2-dichloro-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3-nitroaniline} + \text{dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,2-dichloro-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-dichloro-N-(3-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are subject to ongoing research and may vary based on the specific derivative and application .

Comparison with Similar Compounds

2,2-dichloro-N-(3-nitrophenyl)acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C8H6Cl2N2O3

Molecular Weight

249.05 g/mol

IUPAC Name

2,2-dichloro-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C8H6Cl2N2O3/c9-7(10)8(13)11-5-2-1-3-6(4-5)12(14)15/h1-4,7H,(H,11,13)

InChI Key

MJSNGWQBPBCMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)Cl

Origin of Product

United States

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